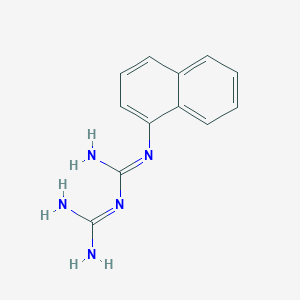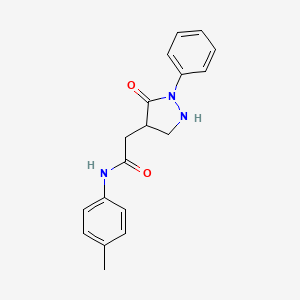
1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidodicarbonimidic diamide, N-1-naphthalenyl- is a chemical compound with the molecular formula C12H13N5 and a molecular weight of 227.2651 g/mol . This compound is known for its unique structure, which includes a naphthalene ring attached to an imidodicarbonimidic diamide group. It is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Imidodicarbonimidic diamide, N-1-naphthalenyl- typically involves the reaction of naphthylamine with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard chemical engineering techniques to produce larger quantities if needed.
Chemical Reactions Analysis
Imidodicarbonimidic diamide, N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amine derivatives.
Substitution: Imidodicarbonimidic diamide, N-1-naphthalenyl- can undergo substitution reactions with halogens, alkyl groups, or other substituents. Common reagents for these reactions include halogenating agents, alkyl halides, and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Imidodicarbonimidic diamide, N-1-naphthalenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding mechanisms of similar molecules.
Medicine: Research on Imidodicarbonimidic diamide, N-1-naphthalenyl- includes its potential use as a therapeutic agent. Studies have explored its effects on various biological pathways and its potential as a drug candidate.
Industry: In industrial settings, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidodicarbonimidic diamide, N-1-naphthalenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects .
Comparison with Similar Compounds
Imidodicarbonimidic diamide, N-1-naphthalenyl- can be compared with other similar compounds, such as:
Naphthylamine: A precursor in the synthesis of Imidodicarbonimidic diamide, N-1-naphthalenyl-, naphthylamine has similar structural features but lacks the imidodicarbonimidic diamide group.
Cyanamide: Another precursor, cyanamide, is a simpler molecule that contributes to the formation of the imidodicarbonimidic diamide group.
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups can be compared to highlight the unique properties of Imidodicarbonimidic diamide, N-1-naphthalenyl-.
The uniqueness of Imidodicarbonimidic diamide, N-1-naphthalenyl- lies in its combination of the naphthalene ring and the imidodicarbonimidic diamide group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
13261-53-5 |
|---|---|
Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C12H13N5/c13-11(14)17-12(15)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H6,13,14,15,16,17) |
InChI Key |
UUBZPMKBMHXGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)N=C(N)N |
solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11032316.png)

![1-hydroxy-4,4,6,8-tetramethyl-1-(4-methyl-2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032328.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11032334.png)
![(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2-[(2,5-dimethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11032346.png)
![N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide](/img/structure/B11032351.png)

![Cyclohexyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11032355.png)
![N-[1-(phenylcarbamoyl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B11032363.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11032368.png)
![3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11032375.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide](/img/structure/B11032383.png)
![2-Methyl-7-[4-(3-methylbutoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11032395.png)
![8-fluoro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032407.png)
